

AMCA-PEG4-Acid for Bioconjugation: An In-depth Technical Guide

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Compound of Interest

Compound Name: AMCA-PEG4-Acid

Cat. No.: B15339865

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Introduction

AMCA-PEG4-Acid is a versatile bifunctional molecule designed for the fluorescent labeling of biomolecules. It incorporates the blue-emitting fluorophore, Aminomethylcoumarin Acetate (AMCA), a hydrophilic 4-unit polyethylene glycol (PEG) spacer, and a terminal carboxylic acid. This unique combination of features makes it a valuable tool in a wide range of bioconjugation applications, from immunoassays and fluorescence microscopy to drug delivery and diagnostics.

The AMCA fluorophore offers a distinct spectral profile with excitation in the ultraviolet range and emission in the blue region of the visible spectrum, making it suitable for multiplexing with other common fluorophores. The PEG4 linker enhances the water solubility of the molecule and the resulting conjugate, which can reduce aggregation and improve biocompatibility.^{[1][2]} Furthermore, the flexible PEG spacer minimizes steric hindrance between the fluorophore and the labeled biomolecule, helping to preserve the biological activity of the target. The terminal carboxylic acid provides a reactive handle for covalent attachment to primary amines on proteins, peptides, antibodies, and other biomolecules through the formation of a stable amide bond.

This technical guide provides a comprehensive overview of **AMCA-PEG4-Acid**, including its physicochemical properties, detailed experimental protocols for its use in bioconjugation, and methods for the purification and characterization of the resulting conjugates.

Physicochemical Properties

A summary of the key quantitative data for **AMCA-PEG4-Acid** and its core fluorophore, AMCA, is presented in the table below for easy reference and comparison.

Property	Value	Reference
Molecular Weight	580.63 g/mol	[3]
Excitation Maximum (λ_{ex})	345 nm	[3][4]
Emission Maximum (λ_{em})	450 nm	[3][4]
Molar Extinction Coefficient (ϵ)	19,000 $\text{cm}^{-1}\text{M}^{-1}$	[3]
Fluorescence Quantum Yield (Φ)	~0.91 (for AMCA Acid)	[5]
Solubility	DMSO, DMF	[3]

Experimental Protocols

Conjugation of AMCA-PEG4-Acid to Proteins/Antibodies via EDC/NHS Chemistry

This protocol describes the two-step activation of the carboxylic acid on **AMCA-PEG4-Acid** using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to form a more stable amine-reactive NHS ester, followed by conjugation to primary amines on a protein or antibody.

Materials:

- **AMCA-PEG4-Acid**
- Protein or antibody to be labeled (in an amine-free buffer, e.g., PBS)
- EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
- NHS (N-hydroxysuccinimide) or Sulfo-NHS

- Activation Buffer (e.g., 0.1 M MES, pH 4.5-6.0)
- Conjugation Buffer (e.g., PBS, pH 7.2-8.0)
- Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
- Desalting columns for purification
- Anhydrous DMSO or DMF

Procedure:

- Reagent Preparation:
 - Equilibrate **AMCA-PEG4-Acid**, EDC, and NHS to room temperature before opening.
 - Prepare a stock solution of **AMCA-PEG4-Acid** (e.g., 10 mg/mL) in anhydrous DMSO or DMF.
 - Prepare a stock solution of EDC (e.g., 10 mg/mL) in Activation Buffer immediately before use.
 - Prepare a stock solution of NHS (e.g., 10 mg/mL) in Activation Buffer immediately before use.
 - Prepare the protein or antibody solution at a concentration of 1-10 mg/mL in Conjugation Buffer.
- Activation of **AMCA-PEG4-Acid**:
 - In a microcentrifuge tube, combine **AMCA-PEG4-Acid** stock solution with a 1.5 to 2.5-fold molar excess of both EDC and NHS in Activation Buffer.
 - Incubate the reaction mixture for 15-30 minutes at room temperature to form the NHS ester.
- Conjugation to the Protein/Antibody:

- Add the activated **AMCA-PEG4-Acid** solution to the protein or antibody solution. The molar ratio of the labeling reagent to the protein can be varied to achieve the desired degree of labeling, typically starting with a 5- to 20-fold molar excess.
- Adjust the pH of the reaction mixture to 7.2-8.0 with Conjugation Buffer if necessary.
- Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, with gentle stirring or rotation.
- Quenching the Reaction:
 - Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM.
 - Incubate for 30-60 minutes at room temperature to quench any unreacted NHS ester.
- Purification of the Conjugate:
 - Remove the unreacted labeling reagent and byproducts by passing the reaction mixture through a desalting column equilibrated with an appropriate storage buffer (e.g., PBS).

Labeling of Peptides with **AMCA-PEG4-Acid** using HATU

This protocol is suitable for labeling peptides, particularly during solid-phase peptide synthesis (SPPS) or in solution, using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the coupling agent.

Materials:

- **AMCA-PEG4-Acid**
- Peptide with a free primary amine
- HATU
- Base (e.g., DIPEA - N,N-Diisopropylethylamine or triethylamine)
- Anhydrous DMF

Procedure:

- Reagent Preparation:
 - Dissolve the peptide in anhydrous DMF.
 - Prepare a stock solution of **AMCA-PEG4-Acid** in anhydrous DMF.
 - Prepare a stock solution of HATU in anhydrous DMF.
- Coupling Reaction:
 - In a reaction vessel, combine the peptide solution with a 1.2 to 1.5-fold molar excess of **AMCA-PEG4-Acid**.
 - Add a 1.2 to 1.5-fold molar excess of HATU to the mixture.
 - Add a 2 to 3-fold molar excess of the base (e.g., DIPEA) to the reaction.
 - Allow the reaction to proceed at room temperature for 1-4 hours, or until completion as monitored by a suitable analytical technique (e.g., HPLC).
- Purification of the Labeled Peptide:
 - The crude reaction mixture can be purified by reversed-phase high-performance liquid chromatography (RP-HPLC).[\[6\]](#)[\[7\]](#)

Characterization of AMCA-PEG4-Acid Conjugates

Determination of the Degree of Labeling (DOL)

The DOL, which represents the average number of fluorophore molecules conjugated to each biomolecule, can be determined using UV-Visible spectrophotometry.[\[8\]](#)[\[9\]](#)

Procedure:

- Measure the absorbance of the purified conjugate solution at 280 nm (A_{280}) and at the excitation maximum of AMCA (~345 nm, A_{345}).
- Calculate the concentration of the protein using the following formula:

$$\text{Protein Concentration (M)} = [A_{280} - (A_{345} \times CF_{280})] / \epsilon_{\text{protein}}$$

Where:

- CF_{280} is the correction factor for the absorbance of the dye at 280 nm ($A_{345} / A_{\text{max_dye}}$).
- $\epsilon_{\text{protein}}$ is the molar extinction coefficient of the protein at 280 nm.
- Calculate the concentration of the dye using the following formula:

$$\text{Dye Concentration (M)} = A_{345} / \epsilon_{\text{dye}}$$

Where:

- ϵ_{dye} is the molar extinction coefficient of **AMCA-PEG4-Acid** at 345 nm (19,000 $\text{cm}^{-1}\text{M}^{-1}$).
- Calculate the DOL:

$$\text{DOL} = \text{Dye Concentration} / \text{Protein Concentration}$$

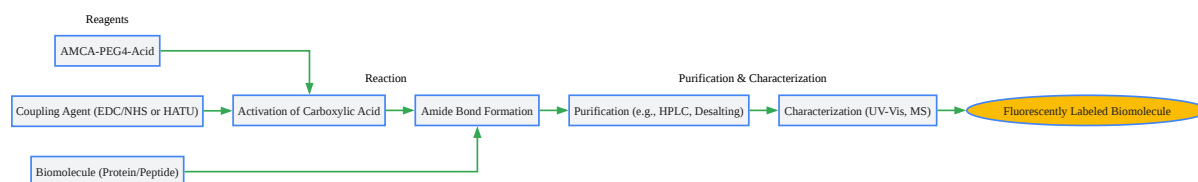
Mass Spectrometry

Mass spectrometry can be used to confirm the successful conjugation and to determine the heterogeneity of the labeled product. Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry can provide the molecular weight of the conjugate, allowing for the determination of the number of attached fluorophores.^{[1][10]}

Visualization of Experimental Workflows

Bioconjugation Workflow

The general workflow for labeling a biomolecule with **AMCA-PEG4-Acid** is depicted below.



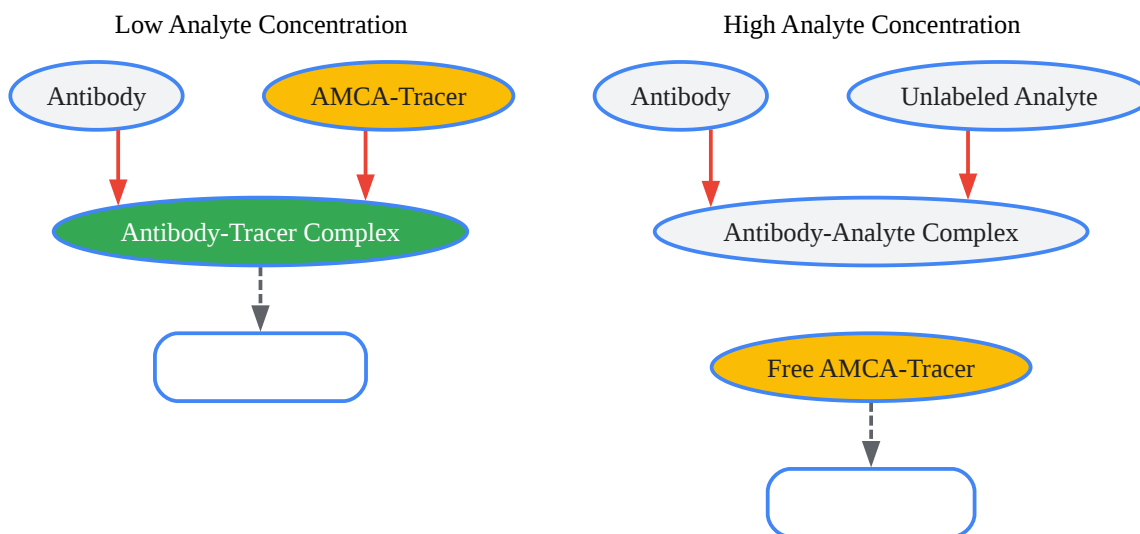
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Caption: General workflow for bioconjugation with **AMCA-PEG4-Acid**.

Fluorescence Polarization Immunoassay (FP-IA)

Principle

AMCA-PEG4-Acid can be used to label a small molecule antigen or peptide (tracer) for use in a competitive fluorescence polarization immunoassay. The principle of this assay is illustrated below.



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